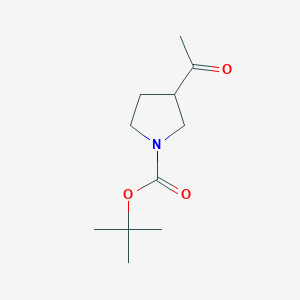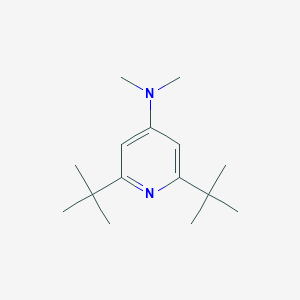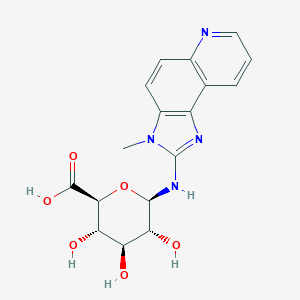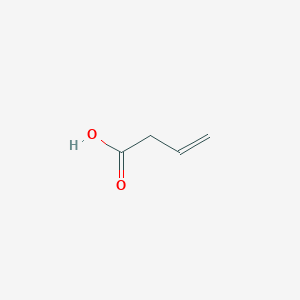
3-Butenoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-butenoic acid and its derivatives involves several methodologies, including palladium-catalyzed direct C-H arylation, which allows for the efficient preparation of 4-aryl-3-butenoic acids in moderate to good yields. This process is significant due to the potential bioactivity of these derivatives (Yang et al., 2020). Another method includes the rhodium-catalyzed oxidative coupling of substituted acrylic acids with alkynes and alkenes, leading to the synthesis of functionalized alpha-pyrone and butenolide derivatives, some of which exhibit solid-state fluorescence (Mochida et al., 2009).
Molecular Structure Analysis
3-Butenoic acid's molecular structure features a vinyl group adjacent to the carboxylic acid functional group, which plays a crucial role in its chemical reactivity and applications. The presence of the double bond in the vinyl group allows for various modifications and functionalizations, enabling the synthesis of a wide range of derivatives with diverse chemical properties.
Chemical Reactions and Properties
3-Butenoic acid participates in several chemical reactions, including enolase-catalyzed beta,gamma-alpha,beta isomerization, demonstrating its versatility in biochemical processes (Appelbaum & Stubbe, 1975). Furthermore, the generation of 3-carbanion species from 3-phenylsulfinyl- and 3-phenylsulfonyl propionic acids highlights its utility in synthetic organic chemistry (Iwai et al., 1976).
Wissenschaftliche Forschungsanwendungen
Application in Synthesis of Polyethylene Glycolated Boltorn Coatings
- Summary of the Application: 3-Butenoic acid is used in the synthesis of polyethylene glycolated boltorn coatings . These coatings are often used to enhance the surface properties of various materials.
I also found that it was used to study the inhibition of the enzyme-catalysed conversion of D-tyrosyl-phenylalanyl-glycine to D-tyrosyl-phenylaline amide by non-peptide carboxylic acids . Here are the details:
Application in Enzyme Inhibition Studies
- Summary of the Application: 3-Butenoic acid is used to study the inhibition of the enzyme-catalysed conversion of D-tyrosyl-phenylalanyl-glycine to D-tyrosyl-phenylaline amide by non-peptide carboxylic acids . This study can help understand the mechanism of enzyme inhibition and can be crucial in drug design and discovery.
Application in the Synthesis of Vinyl-Terminated Au Nanoprisms and Nanooctahedra
- Summary of the Application: 3-Butenoic acid is used in the synthesis of vinyl-terminated gold (Au) nanoprisms and nanooctahedra . These nanostructures have improved Surface Enhanced Raman Scattering (SERS) capabilities, which can be used in various applications such as sensing, imaging, and therapeutics .
- Methods of Application: The exact method of application isn’t specified, but it typically involves a chemical reaction where 3-Butenoic acid is one of the reactants. The reaction conditions would depend on the specific requirements of the synthesis .
- Results or Outcomes: The outcome of this application is the production of vinyl-terminated Au nanoprisms and nanooctahedra with improved SERS capabilities .
Application in the Production of Butenoic Acid in Escherichia Coli
- Summary of the Application: 3-Butenoic acid is a short-chain unsaturated fatty acid and an important precursor for pharmaceutical and other applications. Heterologous thioesterases are able to convert a fatty acid biosynthesis intermediate in Escherichia coli to butenoic acid .
- Methods of Application: In this application, heterologous thioesterases are introduced into Escherichia coli. These enzymes convert a fatty acid biosynthesis intermediate into butenoic acid .
- Results or Outcomes: The result of this application is the production of butenoic acid in Escherichia coli, which can be used as a precursor for various pharmaceutical and other applications .
Application in the Synthesis of Vinyl-Terminated Au Nanoprisms and Nanooctahedra
- Summary of the Application: 3-Butenoic acid is used in the synthesis of vinyl-terminated gold (Au) nanoprisms and nanooctahedra . These nanostructures have improved Surface Enhanced Raman Scattering (SERS) capabilities, which can be used in various applications such as sensing, imaging, and therapeutics .
- Methods of Application: The exact method of application isn’t specified, but it typically involves a chemical reaction where 3-Butenoic acid is one of the reactants. The reaction conditions would depend on the specific requirements of the synthesis .
- Results or Outcomes: The outcome of this application is the production of vinyl-terminated Au nanoprisms and nanooctahedra with improved SERS capabilities .
Application in the Production of Butenoic Acid in Escherichia Coli
- Summary of the Application: 3-Butenoic acid is a short-chain unsaturated fatty acid and important precursor for pharmaceutical and other applications. Heterologous thioesterases are able to convert a fatty acid biosynthesis intermediate in Escherichia coli to butenoic acid .
- Methods of Application: In this application, heterologous thioesterases are introduced into Escherichia coli. These enzymes convert a fatty acid biosynthesis intermediate into butenoic acid .
- Results or Outcomes: The result of this application is the production of butenoic acid in Escherichia coli, which can be used as a precursor for various pharmaceutical and other applications .
Safety And Hazards
When handling 3-Butenoic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
but-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h2H,1,3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEOYINWKBTPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28391-17-5 | |
| Record name | 3-Butenoic acid, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28391-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60211539 | |
| Record name | 3-Butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Vinylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21845 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Butenoic acid | |
CAS RN |
625-38-7, 28391-17-5 | |
| Record name | 3-Butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butenoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC43973 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | But-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

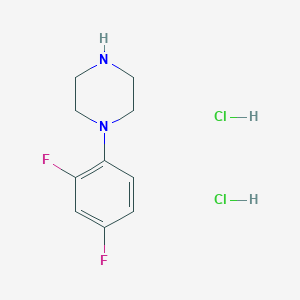
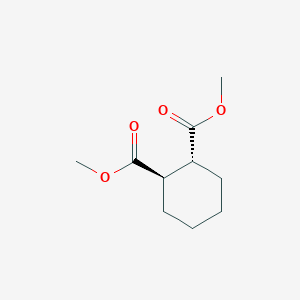
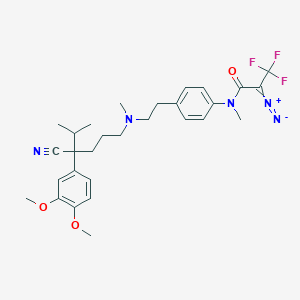
![2-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B51264.png)
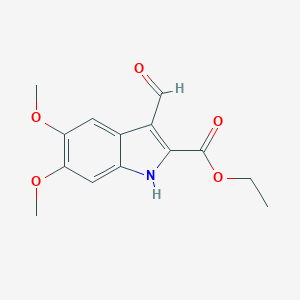
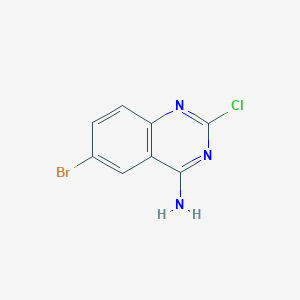
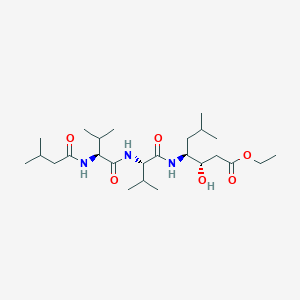
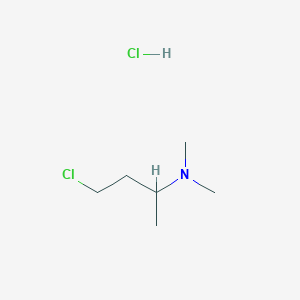
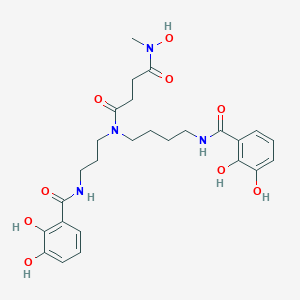
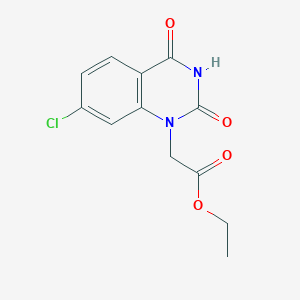
![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)
